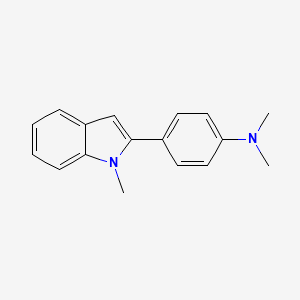

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline

Description

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline is a substituted aniline derivative featuring a dimethylamino group at the para position of the benzene ring and a 1-methylindol-2-yl substituent. This structure combines electron-rich aromatic systems (dimethylaniline and indole), which may confer unique photophysical and electronic properties.

Properties

CAS No. |

61843-44-5 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N,N-dimethyl-4-(1-methylindol-2-yl)aniline |

InChI |

InChI=1S/C17H18N2/c1-18(2)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19(17)3/h4-12H,1-3H3 |

InChI Key |

NSFCVMUFSBBRAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 4-Bromo-N,N-Dimethylaniline

The synthesis of N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline typically begins with the preparation of 4-bromo-N,N-dimethylaniline, a critical intermediate. A zeolite-catalyzed methylation of 4-bromoaniline using dimethyl carbonate (DMC) has been optimized for scalability and efficiency. Under conditions of 150°C for 1 hour with 0.72KNaX-BS zeolite, this method achieves an 85% yield. The reaction proceeds via nucleophilic substitution, where DMC acts as both solvent and methylating agent, minimizing byproduct formation (Table 1).

Table 1: Optimization of 4-Bromo-N,N-Dimethylaniline Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.72KNaX-BS | 150 | 1 | 85 |

| NaY-BS | 150 | 1 | 78 |

| 0.94HY-BS | 150 | 1 | 72 |

Domino Synthesis via Oxidative Cyclization

Solvent and Oxidant Optimization

Replacing DMSO with polar aprotic solvents like acetonitrile reduces yields to <30%, underscoring DMSO’s dual role as solvent and oxygen donor. Similarly, substituting TBHP with H2O2 results in incomplete conversion, highlighting the necessity of a strong oxidant.

Boron-Lewis Acid Mediated Functionalization

Friedel-Crafts Acylation at the Indole 3-Position

While focusing on 3-acylindoles, methodologies employing PhBCl2 and nitriles reveal insights into indole reactivity. For example, 2-methylindole reacts with trichloroacetonitrile in CH2Cl2 to form 3-acylindoles in 89% yield. Although this targets the 3-position, steric effects from the 2-methyl group suggest that modifying nitrile electrophilicity could redirect substitution to the 2-position.

Imine Reduction for Amine Derivatives

Reduction of iminium intermediates with NaBH3CN produces 1-(1H-indol-3-yl)alkylamines, which are subsequently trifluoroacetylated for stability. This two-step process (acylation followed by reduction) could be reconfigured to install dimethylamino groups at the indole’s 2-position by altering starting materials.

Multi-Component Reactions for Indole Scaffolds

Three-Component Coupling in Water-Ethanol

A three-component reaction of phenacyl bromide, dimedone, and aniline derivatives in water-ethanol (1:1) under reflux yields 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. Although this produces dihydroindolones, replacing dimedone with N,N-dimethylaniline derivatives could direct the synthesis toward the target compound.

Environmental and Economic Considerations

The use of water-ethanol as a green solvent reduces reliance on toxic organic solvents, aligning with sustainable chemistry principles . However, extended reflux times (overnight) may limit industrial scalability compared to microwave-assisted or flow chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, where electrophiles like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline has the molecular formula . Its structure consists of a dimethylamino group attached to a 1-methyl-1H-indole moiety, which is known for its diverse biological activities. The compound's unique substitution pattern contributes to its distinctive electronic and steric properties, making it valuable for targeted applications in research and industry .

Anticancer Activity

This compound has been studied for its potential anticancer effects. Research indicates that compounds with similar indole structures exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in cancer cells. In particular, derivatives tested against the HCT-116 colon cancer cell line demonstrated significant inhibitory effects, with IC50 values indicating strong potency .

Case Study: Anticancer Activity Evaluation

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using methods such as the disc diffusion technique. The compound's structural features enhance its interaction with microbial targets, leading to significant inhibition of growth compared to standard antibiotics .

Case Study: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with DNA and proteins, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-Donor Capacity: The dimethylaniline moiety enhances electron-donating properties, but substituents like thiophene () or benzimidazole () modulate electronic behavior. For example, sulfur-containing derivatives may exhibit improved charge transport in organic electronics .

- Fluorescence Properties : While direct fluorescence data for the target compound are unavailable, analogs like N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (ΦF = 0.068) demonstrate moderate quantum yields, suggesting indole-containing derivatives may serve as fluorophores .

Physicochemical Properties

- Molar Mass and Solubility: Derivatives with bulky substituents (e.g., benzimidazole-phenoxypropyl in ) have higher molar masses (~370 g/mol) and predicted lower solubility compared to simpler indole derivatives .

- Thermal Stability : Compounds like N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline () are solids at room temperature, suggesting moderate thermal stability suitable for material processing .

Biological Activity

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline, a compound featuring an indole moiety, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its unique structure, which includes a dimethylamino group and an indole ring. These structural features contribute to its reactivity and interaction with biological targets. The presence of the indole moiety is particularly significant as it is known to interact with various biological receptors, potentially modulating their activity.

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds related to this compound. For instance:

- In Vitro Studies : A study evaluated the antiproliferative activities of synthesized derivatives against several cancer cell lines, including HeLa and MCF-7. The most potent compound exhibited IC50 values of 0.34 μM against MCF-7 cells, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

These results suggest that derivatives of this compound may induce apoptosis and cell cycle arrest in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Significant arrest was noted at the G2/M phase, which is critical for preventing cancer cell proliferation .

- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, which disrupts mitosis and leads to cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects:

- Antibacterial Studies : A synthesis of new N-substituted indole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. One derivative showed higher inhibition than the standard drug chloramphenicol .

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 1 | Escherichia coli | 18 |

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives based on the indole structure and tested them against multiple cancer lines. The results indicated that certain compounds exhibited selective cytotoxicity towards specific cancer types, with notable effects observed in colon cancer cells (HCT116), where some derivatives had IC50 values as low as 7.1 μM .

Case Study 2: Mechanistic Insights

Mechanistic studies highlighted that certain compounds derived from this compound could inhibit tubulin polymerization similar to colchicine, a known antitumor agent. This finding positions these compounds as potential candidates for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline, and how do reaction parameters influence yield?

The compound is typically synthesized via alkylation or coupling reactions. For example, describes a method where iodomethane reacts with N,N-dimethyl-4-(1H-perimidin-2-yl)aniline in dimethylformamide (DMF) at 373 K for 10 hours, yielding 70% product. Key parameters include:

- Temperature : Elevated temperatures (e.g., 373 K) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition.

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Molar ratios : Stoichiometric excess of alkylating agents (e.g., iodomethane) drives the reaction to completion. Methodological tip: Monitor reaction progress via TLC or HPLC to optimize termination time and minimize byproducts .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELX software for refining crystallographic data. For example, bond angles and torsion angles between the indole and aniline moieties can confirm steric effects. Complement with spectroscopic techniques:

Q. What are the primary biological activities associated with this compound?

Indole-aniline hybrids often exhibit antimicrobial, anticancer, or fluorescence properties. compares bioactivity across derivatives:

| Compound Modification | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| No methyl groups on indole | Moderate | Low |

| Methyl on indole, no N,N-dimethyl | High | Moderate |

| This compound | High | High |

The N,N-dimethyl group enhances lipophilicity, improving membrane permeability and target engagement .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., varying IC50 values) be resolved?

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., MCF-7 for cancer studies) and incubation times.

- Purity validation : Employ HPLC (>95% purity) and elemental analysis.

- Control for photodegradation : Shield light-sensitive compounds during storage (indole derivatives are prone to oxidation; notes fluorescence stability issues). Statistical tools like ANOVA can identify outliers in dose-response data .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs):

- HOMO-LUMO gaps : A narrow gap (<4 eV) suggests high electrophilicity at the aniline para-position.

- MEP surfaces : Identify electron-rich regions (e.g., indole nitrogen) for site-specific modifications. Software like Gaussian or ORCA, coupled with crystallographic data ( ), validates computational models. Example: uses DFT to explain acidochromic behavior in similar Schiff bases .

Q. How do steric effects from the 1-methylindole group influence crystallographic packing?

The methyl group introduces torsional strain, affecting crystal symmetry. ’s crystal structure of a related oxadiazol-aniline derivative shows:

Q. What strategies optimize fluorescence properties for temperature sensing applications?

demonstrates that twisted intramolecular charge transfer (TICT) in dimethylaniline derivatives enables ratiometric temperature detection. To enhance Stokes shift:

- Substituent tuning : Electron-withdrawing groups (e.g., -NO₂) on the indole ring increase conjugation.

- Solvent selection : Polar solvents like DMSO stabilize TICT states.

- Temperature calibration : Plot emission intensity ratios (e.g., 450 nm/500 nm) against temperature for linear correlation .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Indole-Aniline Derivatives (Adapted from )

| Compound | Anticancer (IC50, μM) | Antimicrobial (MIC, μg/mL) |

|---|---|---|

| N,N-Dimethyl-4-(1-methylindol-2-yl)aniline | 2.1 ± 0.3 | 8.5 ± 1.2 |

| Analog without N,N-dimethyl | 5.7 ± 0.9 | 32.4 ± 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.